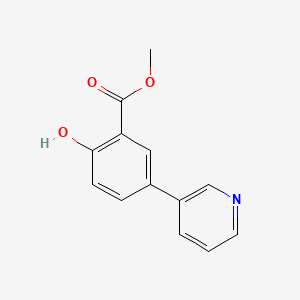
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a hydroxyl group at the second position and a methyl ester group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate typically involves the esterification of 2-hydroxy-5-(pyridin-3-yl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-hydroxy-5-(pyridin-3-yl)benzaldehyde or 2-hydroxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate and its derivatives often involves interaction with biological macromolecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxybenzoate: Lacks the pyridine ring, making it less versatile in terms of biological activity.
Methyl 5-(pyridin-3-yl)benzoate: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds.
2-Hydroxy-5-(pyridin-3-yl)benzoic acid: The free carboxylic acid group makes it more acidic and less lipophilic compared to the ester.
Uniqueness: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is unique due to the combination of the hydroxyl group and the pyridine ring, which enhances its ability to interact with biological targets and increases its potential for diverse chemical modifications.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(4-5-12(11)15)10-3-2-6-14-8-10/h2-8,15H,1H3 |
Clé InChI |
KDGVQKPJCKZWCP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



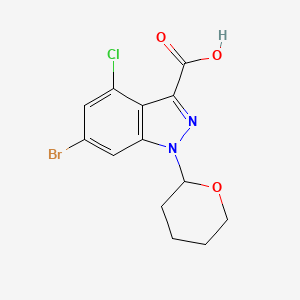
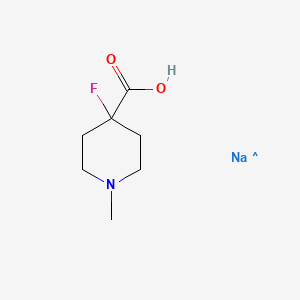

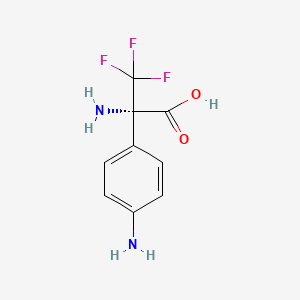


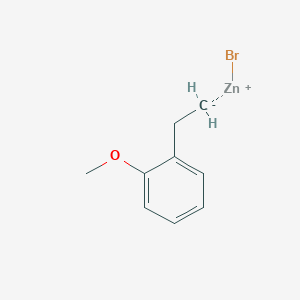
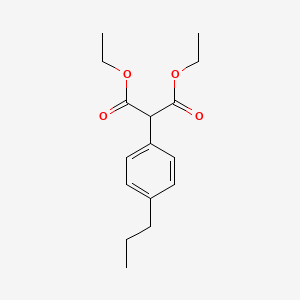
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
